molecular formula C9H6F2O2 B8124000 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole

2,2-Difluoro-5-vinyl-benzo[1,3]dioxole

Cat. No.: B8124000
M. Wt: 184.14 g/mol
InChI Key: HLEGAWUPWVKBTL-UHFFFAOYSA-N
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Description

This compound is structurally significant due to its unique electronic and steric properties, arising from the electron-withdrawing fluorine atoms and the conjugated vinyl group.

Properties

IUPAC Name

5-ethenyl-2,2-difluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c1-2-6-3-4-7-8(5-6)13-9(10,11)12-7/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEGAWUPWVKBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination-Fluorination of Methylenedioxybenzene Derivatives

Patent US5420308A outlines a three-stage process starting with 4-methylbenzodioxole (Scheme 1).

Stage 1: Dichlorination
4-Methylbenzodioxole undergoes chlorination using phosphorus pentachloride (PCl₅) and chlorine gas at 140°C, yielding 4-dichloromethyl-2,2-dichlorobenzodioxole. The reaction proceeds via electrophilic aromatic substitution, with PCl₅ acting as both a Lewis acid catalyst and chlorinating agent. Distillation under reduced pressure (142°C/16 mbar) isolates the product in 95% yield.

Stage 2: Fluorination with Hydrogen Fluoride
The dichlorinated intermediate is treated with anhydrous hydrogen fluoride (HF) at -10°C for 3 hours, replacing chlorine atoms at the 2-position with fluorine. Excess HF is removed via vacuum distillation, and the crude product is neutralized with CaO or NaF. This step achieves an 80% yield of 4-dichloromethyl-2,2-difluorobenzodioxole.

Stage 3: Aldehyde Formation via Urotropin Reaction
The dichloromethyl group is oxidized to a carbaldehyde using urotropin (hexamethylenetetramine) in 50% acetic acid under reflux. After 16 hours, concentrated HCl hydrolyzes the intermediate, yielding 2,2-difluorobenzo[1,dioxole-4-carbaldehyde (86% yield).

Potassium Fluoride-Mediated Halogen Exchange

Patent US5432290A describes an alternative fluorination method using potassium fluoride (KF) and a hydrogen fluoride catalyst (e.g., KHF₂).

Reaction Conditions
2,2-Dichloro-1,3-benzodioxole reacts with anhydrous KF in tetramethylene sulfone at 140°C for 8 hours. The catalyst (5–20 wt%) facilitates chlorine-fluorine exchange, achieving full conversion. Post-reaction, water addition separates the organic phase, and distillation purifies 2,2-difluoro-1,3-benzodioxole.

Key Advantages

  • Avoids hazardous HF handling.

  • Higher functional group tolerance due to milder conditions.

Introduction of the Vinyl Group via Wittig Olefination

The vinyl substituent at position 5 is installed through a Wittig reaction, as detailed in the Royal Society of Chemistry supporting information.

Aldehyde Precursor Preparation

2,2-Difluorobenzodioxole-4-carbaldehyde (from Stage 3 in Section 1.1) serves as the substrate.

Wittig Reaction Protocol

Reagents and Conditions

  • Ylide Source: Methyltriphenylphosphonium bromide.

  • Base: Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

Mechanism
The ylide generated from the phosphonium salt reacts with the aldehyde’s carbonyl group, forming the vinyl moiety via a [2+2] cycloaddition and subsequent elimination.

Yield and Purity
The reaction typically achieves >85% yield, with purification via column chromatography (hexane/ethyl acetate). NMR characterization confirms the E-configuration of the vinyl group (δ 7.09 ppm for vinylic protons).

Comparative Analysis of Synthetic Routes

Parameter Chlorination-Fluorination KF-Mediated Exchange Wittig Olefination
Starting Material4-Methylbenzodioxole2,2-Dichloro-1,3-benzodioxoleAldehyde intermediate
Key ReagentPCl₅/Cl₂, HFKF/KHF₂Phosphonium ylide
Temperature Range-10°C to 140°C140°C0°C to 25°C
Yield (%)80–95100 (conversion)>85
Hazard ConsiderationsHF exposure riskModerateLow

Optimization Strategies and Challenges

Fluorination Efficiency

  • HF Method: Requires strict temperature control (-10°C) to prevent over-fluorination.

  • KF Method: Catalyst loading (5–20 wt%) critically impacts reaction rate and selectivity.

Wittig Reaction Limitations

  • Steric Hindrance: Bulky substituents near the aldehyde reduce ylide accessibility.

  • Solvent Choice: THF or DMSO optimizes ylide stability and reaction homogeneity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole exerts its effects is primarily through its interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors, potentially altering their activity. The vinyl group allows for further functionalization, enabling the compound to participate in diverse biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Compound Name Substituents Key Properties/Effects References
2,2-Difluoro-5-vinyl-benzo[1,3]dioxole 2,2-difluoro, 5-vinyl Enhanced electrophilicity due to fluorine; vinyl enables conjugation and reactivity.
5-Bromo-2,2-difluorobenzo[1,3]dioxole 2,2-difluoro, 5-bromo Bromine increases molecular weight and polarizability; potential for SNAr reactions.
(E)-5-(2-Nitrovinyl)benzo[1,3]dioxole 5-nitrovinyl Strong electron-withdrawing nitro group enhances reactivity in Michael additions.
5-Chloromethyl-6-nitrobenzo[1,3]dioxole 6-nitro, 5-chloromethyl Nitro and chloromethyl groups facilitate bioreductive alkylation and anion generation.
6-Amino-2,2-difluoro-4-methylbenzo[1,3]dioxole-5-carboxylic acid 2,2-difluoro, 6-amino, 5-carboxylic acid High polarity due to amino and carboxylic acid groups; potential bioactive candidate.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and nitro substituents enhance electrophilicity, making these compounds reactive in cross-coupling or nucleophilic substitution reactions. For example, 5-bromo-2,2-difluorobenzo[1,3]dioxole’s bromine atom facilitates single-electron transfer (SET) reactions via TDAE methodology .
  • Vinyl vs. Nitrovinyl : The vinyl group in this compound offers π-conjugation, while the nitrovinyl group in (E)-5-(2-Nitrovinyl)benzo[1,3]dioxole introduces additional electron withdrawal, increasing reactivity in cycloadditions .
  • Biological Activity: Compounds like 6-amino-2,2-difluoro derivatives exhibit enhanced solubility and bioactivity due to polar functional groups, contrasting with the lipophilic nature of halogenated analogs .

Key Observations :

  • Zweifel Olefination : This method, implied for this compound, is advantageous for constructing vinyl groups with stereochemical control .
  • TDAE Methodology : Used for generating nitrobenzyl carbanions from chlorinated derivatives (e.g., 5-chloromethyl-6-nitrobenzo[1,3]dioxole), enabling mild, SET-based functionalization .

Key Observations :

  • Antimicrobial Activity: Benzo[1,3]dioxole-substituted pyrazoles and spiro compounds exhibit notable activity against fungal and bacterial strains, likely due to improved membrane permeability from the dioxole ring .
  • Agrochemical Potential: Fluorinated derivatives like this compound are prioritized for their stability and reactivity in pesticide synthesis .

Biological Activity

2,2-Difluoro-5-vinyl-benzo[1,3]dioxole is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique dioxole ring structure with two fluorine atoms and a vinyl group. This configuration enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound exhibited dose-dependent growth inhibition across these cell lines. Notably, it achieved an IC50 value of 25 µM against HeLa cells, indicating potent cytotoxicity.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Its structure allows for the generation of ROS, which can induce apoptosis in cancer cells.
  • Interaction with DNA : Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of resistant bacterial strains. Results indicated that the compound significantly inhibited growth at concentrations lower than those required for traditional antibiotics.

Study on Anticancer Properties

Another investigation published in Cancer Research assessed the effects of this compound on MCF-7 breast cancer cells. The study demonstrated that treatment with this compound led to increased apoptosis markers and reduced cell viability compared to control groups.

Q & A

Basic: What spectroscopic and analytical techniques are essential for characterizing 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole derivatives?

Answer:
Characterization of benzo[d][1,3]dioxole derivatives requires a combination of spectroscopic and crystallographic methods:

  • Multinuclear NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F}-NMR are critical for verifying substitution patterns and fluorine environments. For example, 19F^{19}\text{F}-NMR at 376 MHz resolves distinct fluorine signals in fluorinated analogs .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitrile, fluoro) via characteristic absorption bands .
  • X-ray Crystallography : Resolves molecular geometry and crystal packing, as demonstrated for diselane derivatives .

Advanced: How can catalytic systems be optimized for direct arylation of this compound without decomposition?

Answer:
Pd-catalyzed direct arylation is a robust method for functionalizing benzo[d][1,3]dioxole. Key optimizations include:

  • Catalyst Selection : 1 mol% Pd(OAc)2_2 with KOAc as a base prevents decomposition of the dioxolane moiety .
  • Substrate Compatibility : Electron-deficient heteroarenes (e.g., thiazoles, oxazoles) yield products in 65–89% efficiency .
  • Reaction Monitoring : Use 19F^{19}\text{F}-NMR to track fluorine integrity during coupling reactions .

Basic: What synthetic routes are employed to introduce the benzo[d][1,3]dioxole scaffold into heteroarene systems?

Answer:
Two primary strategies are documented:

Claisen-Schmidt Condensation : For pyrazole hybrids, chalcones are synthesized from 1-(benzo[d][1,3]dioxol-5-yl)ethanone and aryl aldehydes, followed by cyclization with phenylhydrazine .

Direct Arylation : Pd-catalyzed coupling of 5-bromo-2,2-difluorobenzo[d][1,3]dioxole with heteroarenes (e.g., thiophenes, indoles) under mild conditions .

Advanced: What strategies resolve discrepancies between computational predictions and experimental outcomes in fluorinated benzo[d][1,3]dioxole synthesis?

Answer:

  • Crystallographic Validation : Single-crystal X-ray structures (e.g., diselane derivatives) validate computational geometry optimizations .
  • Multivariate Analysis : Compare DFT-calculated 13C^{13}\text{C} chemical shifts with experimental NMR data to identify steric/electronic mismatches .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability to explain deviations in decomposition pathways .

Basic: How is the thermal stability of benzo[d][1,3]dioxole derivatives assessed experimentally?

Answer:

  • Thermogravimetric Analysis (TGA) : Measures weight loss under controlled heating. For example, diselane derivatives show stability up to 200°C before decomposition .
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions and melting points (e.g., 58–62°C for nitrile-substituted analogs) .

Advanced: What design principles guide the incorporation of 2,2-difluorobenzo[d][1,3]dioxole in bioisosteric drug development?

Answer:

  • Pharmacophore Retention : Replace amide groups with triazoles or tetrazoles while maintaining hydrogen-bonding capacity, as seen in cystic fibrosis correctors .
  • Fluorine Effects : The 2,2-difluoro group enhances metabolic stability and membrane permeability, critical for Lumacaftor analogs .
  • In Silico Screening : Docking studies prioritize derivatives with optimal steric bulk and electronic profiles for target engagement .

Basic: What are the key considerations in selecting protecting groups during functionalization of this compound?

Answer:

  • Stability Under Pd Catalysis : Avoid groups prone to oxidative cleavage (e.g., benzyl ethers). The dioxolane moiety itself is stable under KOAc/Pd(OAc)2_2 conditions .
  • Orthogonality : Use silyl ethers or acetals for stepwise deprotection in multistep syntheses .

Advanced: How are structure-activity relationship (SAR) studies designed for benzo[d][1,3]dioxole antimicrobial agents?

Answer:

  • Substituent Variation : Modify pyrazole or aryl groups to probe electronic and steric effects on activity .
  • Biological Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) with ampicillin/clotrimazole as standards .
  • Data Interpretation : Correlate logP values with membrane penetration using Hansch analysis .

Basic: How is regioselectivity controlled in electrophilic substitution reactions of benzo[d][1,3]dioxole derivatives?

Answer:

  • Directing Groups : The dioxolane oxygen atoms direct electrophiles to the para position (C5) due to electron-donating effects .
  • Steric Hindrance : Bulky substituents at C5 block meta substitution, favoring ortho/para pathways .

Advanced: What methodologies validate the bioisosteric equivalence of 2,2-difluorobenzo[d][1,3]dioxole in vivo?

Answer:

  • Pharmacokinetic Profiling : Compare bioavailability, half-life, and tissue distribution of triazole vs. amide analogs in rodent models .
  • Target Engagement Assays : Measure CFTR correction efficacy in primary human bronchial epithelial cells using electrophysiology .

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